molecular formula C10H11BrO2 B8413497 6-Bromo-8-methoxy-chroman

6-Bromo-8-methoxy-chroman

Cat. No. B8413497
M. Wt: 243.10 g/mol
InChI Key: IIRNMRLQEABDRW-UHFFFAOYSA-N
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Patent
US04436915

Procedure details

According to the process of preparation I, from the amalgam of zinc prepared from 915 g (14 gram-atoms) of zinc, 91 g (3.8×10-1M) of mercurous chloride in 46 cm3 of concentrated hydrochloric acid and 1350 cm3 of water, after addition of 700 cm3 of water, 1100 cm3 of concentrated hydrochloric acid, 2500 cm3 of toluene and 450 g (1.8 M) of 6-bromo-8-methoxy-4-chromanon (III1), 200 g (yield=47%) of the expected product are obtained. M.p.=67° C.
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
amalgam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
mercurous chloride
Quantity
91 g
Type
reactant
Reaction Step Three
Quantity
46 mL
Type
solvent
Reaction Step Three
Name
Quantity
1350 mL
Type
solvent
Reaction Step Three
Name
Quantity
915 g
Type
catalyst
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[Br:8][C:9]1[CH:10]=[C:11]2[C:16](=[C:17]([O:19][CH3:20])[CH:18]=1)[O:15][CH2:14][CH2:13][C:12]2=O>Cl.O.[Zn]>[Br:8][C:9]1[CH:10]=[C:11]2[C:16](=[C:17]([O:19][CH3:20])[CH:18]=1)[O:15][CH2:14][CH2:13][CH2:12]2

Inputs

Step One
Name
Quantity
2500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
450 g
Type
reactant
Smiles
BrC=1C=C2C(CCOC2=C(C1)OC)=O
Name
Quantity
1100 mL
Type
solvent
Smiles
Cl
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Two
Name
amalgam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Three
Name
mercurous chloride
Quantity
91 g
Type
reactant
Smiles
Name
Quantity
46 mL
Type
solvent
Smiles
Cl
Name
Quantity
1350 mL
Type
solvent
Smiles
O
Name
Quantity
915 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCCOC2=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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